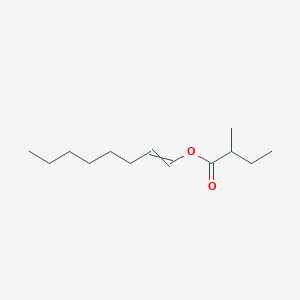![molecular formula C11H9N3O6S B14363421 Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate CAS No. 91611-42-6](/img/structure/B14363421.png)
Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate is an organic compound that features a cyano group, a dinitrophenyl group, and a sulfanyl group attached to an ethyl acetate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate typically involves the reaction of ethyl cyanoacetate with 2,4-dinitrophenylsulfanyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The cyano group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Hydrogen gas with a palladium on carbon catalyst in ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted cyanoacetates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Aplicaciones Científicas De Investigación
Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate involves its reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the nitro groups can undergo reduction to form amino groups, which can further react with other molecules. The sulfanyl group can be oxidized to form sulfoxides or sulfones, which can interact with various biological targets.
Comparación Con Compuestos Similares
Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate can be compared with similar compounds such as:
Ethyl cyanoacetate: Lacks the dinitrophenyl and sulfanyl groups, making it less reactive.
2,4-Dinitrophenylsulfanyl chloride: Contains the dinitrophenyl and sulfanyl groups but lacks the cyano and ethyl acetate moieties.
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate: Similar in structure but contains a nitrophenylsulfonyloxyimino group instead of a dinitrophenylsulfanyl group.
Propiedades
Número CAS |
91611-42-6 |
|---|---|
Fórmula molecular |
C11H9N3O6S |
Peso molecular |
311.27 g/mol |
Nombre IUPAC |
ethyl 2-cyano-2-(2,4-dinitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C11H9N3O6S/c1-2-20-11(15)10(6-12)21-9-4-3-7(13(16)17)5-8(9)14(18)19/h3-5,10H,2H2,1H3 |
Clave InChI |
GUVWPBZPTNFTHR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C#N)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


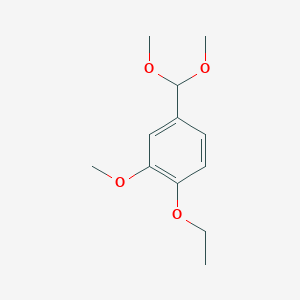
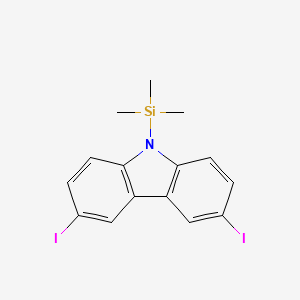
![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
![2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14363379.png)
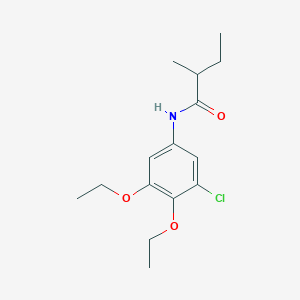
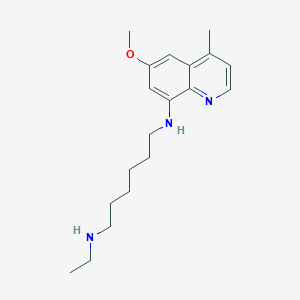

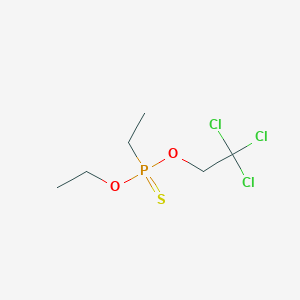
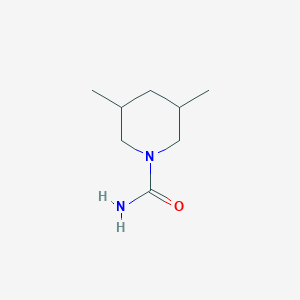
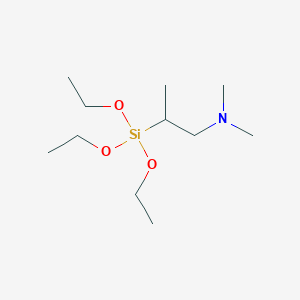

![N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14363409.png)

